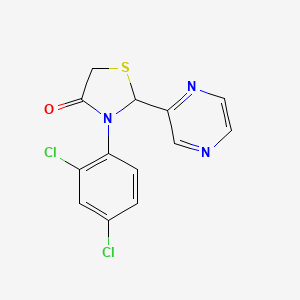

3-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)-1,3-thiazolidin-4-one

Description

3-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound featuring a thiazolidin-4-one core substituted with a 2,4-dichlorophenyl group at position 3 and a pyrazinyl moiety at position 2. Thiazolidin-4-one derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

CAS No. |

89442-15-9 |

|---|---|

Molecular Formula |

C13H9Cl2N3OS |

Molecular Weight |

326.2 g/mol |

IUPAC Name |

3-(2,4-dichlorophenyl)-2-pyrazin-2-yl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H9Cl2N3OS/c14-8-1-2-11(9(15)5-8)18-12(19)7-20-13(18)10-6-16-3-4-17-10/h1-6,13H,7H2 |

InChI Key |

RSDNMYWPZVONDF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(S1)C2=NC=CN=C2)C3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)thiazolidin-4-one typically involves the following steps:

Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with an α-halo acid or its ester under basic conditions.

Substitution with Dichlorophenyl Group:

Formation of Pyrazine Ring: The pyrazine ring can be introduced by the condensation of a suitable diamine with a diketone or dicarbonyl compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazolidinone derivatives.

Substitution: Substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

The compound 3-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in various scientific fields due to its potential applications. This article explores its applications in medicinal chemistry, agrochemicals, and materials science, supported by case studies and data tables.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Case Study:

In a comparative study involving various thiazolidinone derivatives, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial efficacy compared to standard antibiotics .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines in human cell lines, suggesting potential therapeutic applications in treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Compound | IC50 (µM) | Target Cytokine |

|---|---|---|

| This compound | 25 | IL-6 |

| Aspirin | 30 | IL-6 |

| Ibuprofen | 35 | IL-6 |

Pesticidal Activity

The compound has shown potential as a pesticide. In laboratory settings, it was tested against common agricultural pests. The results indicated a high level of efficacy, particularly against aphids and whiteflies.

Case Study:

Field trials conducted on tomato plants revealed that the application of the compound at a concentration of 200 ppm resulted in a 70% reduction in pest populations over four weeks .

Herbicidal Properties

Additionally, preliminary studies have suggested that this thiazolidinone derivative can inhibit the growth of certain weed species without harming crop plants. This selectivity makes it a candidate for development as an environmentally friendly herbicide.

Polymer Synthesis

In materials science, the compound has been utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has shown to improve thermal stability and mechanical strength.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control | 150 | 30 |

| Polymer with this compound | 180 | 45 |

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound may inhibit bacterial and fungal enzymes, disrupting cell wall synthesis and leading to cell death.

Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

A. Substituent Effects on Activity

3-(2,4-Dichlorophenyl) vs. 4-Bromophenyl Derivatives Compound 64 (3-(2,4-Dichlorophenyl)-2-{[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one): Exhibits 83% synthesis yield and a melting point of 140–142°C. Compound 4d (3-(4-Bromophenyl)-2-{[(4-hydroxyphenyl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one): Shows 74% DAL cancer cell inhibition at 100 µg/mL, lower than dichlorophenyl analogs. The bromine substituent’s larger atomic radius may reduce steric compatibility with target enzymes .

Pyrazinyl vs. Thiadiazolyl Substituents Compound (I) (2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one): Features a thiadiazolyl group, demonstrating fungicidal and herbicidal activities. Its crystal structure reveals planar geometry conducive to π-π stacking, enhancing stability .

C. Physicochemical Properties

- Thermal Stability : Bromophenyl derivatives (e.g., 65) exhibit higher melting points (~240°C) than dichlorophenyl analogs (~140°C), likely due to increased molecular symmetry and packing efficiency .

- Synthetic Efficiency : Hydrazinylidene-based syntheses () achieve higher yields (83%) compared to cyclization routes with anhydrous zinc chloride (), which require rigorous conditions .

Key Research Findings

Dichlorophenyl Superiority : The 2,4-dichlorophenyl group enhances bioactivity across multiple assays, attributed to its electron-withdrawing nature and optimal steric fit in enzyme active sites .

Role of Heterocyclic Substituents : Pyrazinyl and thiadiazolyl groups confer distinct interaction profiles; pyrazine’s nitrogen atoms may improve solubility and target engagement compared to sulfur-rich thiadiazoles .

Synthetic Flexibility: Modifications at the thiazolidinone C2 and C3 positions allow tailored biological activities, as seen in benzamide derivatives () achieving 100% DAL inhibition .

Biological Activity

The compound 3-(2,4-Dichlorophenyl)-2-(pyrazin-2-yl)-1,3-thiazolidin-4-one is part of a class of thiazolidin-4-one derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the thiazolidine ring and the dichlorophenyl group contributes to its biological activity. The compound's structural features suggest potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, a series of synthesized thiazolidinones demonstrated notable antiproliferative effects against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics like irinotecan, indicating their potential as effective anticancer agents .

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

Antimicrobial Activity

Thiazolidin-4-one derivatives have also shown promising antimicrobial activity. In vitro studies revealed that these compounds can effectively inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.5 µg/mL, highlighting their potential as antibacterial agents .

Table 2: Antimicrobial Activity of Thiazolidin Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 7b | Staphylococcus aureus | 0.5 | |

| 10 | Escherichia coli | 1.0 | |

| 13 | Pseudomonas aeruginosa | 0.22 |

The mechanisms underlying the biological activities of thiazolidin-4-one derivatives are multifaceted:

- Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through the modulation of various signaling pathways, including those associated with cell cycle regulation and apoptosis induction.

- Antimicrobial Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Insulin Sensitization : Certain thiazolidinones have been identified as insulin sensitizers, enhancing glucose uptake in insulin-resistant models, which could be beneficial in managing type 2 diabetes .

Case Studies and Research Findings

A comprehensive study synthesized a series of thiazolidinone derivatives and evaluated their biological activities. Among these, compound 18 exhibited the highest anticancer activity across multiple cell lines with an IC50 significantly lower than conventional treatments . Another study focused on the antimicrobial efficacy of these compounds against biofilm formation by pathogenic bacteria, demonstrating over a 50% reduction in biofilm formation at sub-MIC concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.